Product packaging for Ethyl 3-aminopropanoate(Cat. No.:CAS No. 924-73-2)

Ethyl 3-aminopropanoate

Cat. No.: B1597403
CAS No.: 924-73-2
M. Wt: 117.15 g/mol
InChI Key: GSQBIOQCECCMOQ-UHFFFAOYSA-N
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Description

Significance of β-Amino Esters in Organic Synthesis

β-Amino esters are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. Their utility stems from the presence of two reactive functional groups: an amino group and an ester group, positioned at a 1,3-relationship to each other. This arrangement allows for a diverse range of chemical transformations, making them invaluable precursors for various target molecules.

One of the most prominent applications of β-amino esters is in the synthesis of β-lactams, which form the core structure of many antibiotic drugs. thieme-connect.com The conjugate addition of amines to electron-deficient alkenes is a straightforward method for their preparation. thieme-connect.com Furthermore, optically active β-amino esters are sought after as chiral auxiliaries and intermediates in asymmetric synthesis, contributing to the production of enantiomerically pure pharmaceuticals and other bioactive compounds. thieme-connect.comacs.org The development of efficient and stereoselective methods to access these compounds, such as through catalytic asymmetric Mannich reactions, is an active area of research. nih.gov The versatility of β-amino esters also extends to their role as precursors for β-amino acids, which are important components of peptides and peptidomimetics with diverse biological activities. nih.govbohrium.com

The synthesis of β-amino esters can be achieved through various methods, including the rhodium(II) prolinate-catalyzed intermolecular C–H insertion between methyl aryldiazoacetates and a protected methylamine, and the aza-Michael addition of amines to α,β-unsaturated esters. thieme-connect.comrsc.org The latter can be promoted by various catalysts, including Lewis acids and even silica (B1680970) gel under solvent-free conditions, highlighting a move towards more environmentally friendly synthetic protocols. thieme-connect.com

Overview of Academic Research Trajectories for Ethyl 3-aminopropanoate

Academic research involving this compound has followed several key trajectories, primarily focusing on its utility as a versatile synthetic intermediate. One significant area of investigation is its use in the synthesis of heterocyclic compounds. The bifunctional nature of this compound makes it an ideal starting material for constructing various ring systems that are prevalent in medicinal chemistry.

Another major research avenue explores its application in peptide synthesis. guidechem.com The compound can be used as a building block to introduce a β-alanine moiety into peptide chains, which can influence the conformational properties and biological activity of the resulting peptides.

Furthermore, this compound and its derivatives are utilized in the development of novel polymers. Specifically, poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers synthesized through the Michael addition of amines and diacrylates. resolvemass.ca These polymers are investigated for their potential in biomedical applications such as drug delivery and gene therapy due to their biocompatibility and pH-sensitive degradation. resolvemass.ca

Research also delves into the development of more efficient and sustainable methods for the synthesis of this compound itself and its derivatives. This includes exploring various catalytic systems and reaction conditions to improve yields and reduce environmental impact. thieme-connect.com

Historical Context of this compound Research Evolution

Initially, research likely focused on fundamental studies of its reactivity and physical properties. The recognition of β-alanine as a non-proteinogenic amino acid and its presence in naturally occurring peptides would have spurred interest in the synthesis of its simple esters, like this compound, as precursors for further studies.

The advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would have enabled a more detailed characterization of the compound and its reaction products, further facilitating its use in synthesis. The development of catalytic methods in organic chemistry, particularly for asymmetric synthesis, has significantly broadened the scope of research involving this compound and other β-amino esters, allowing for the stereocontrolled synthesis of complex chiral molecules. More recently, the focus has shifted towards its application in materials science, particularly in the field of biodegradable polymers, reflecting the current trend towards developing sustainable and biocompatible materials. resolvemass.ca

Physical and Spectroscopic Properties of this compound

The physical and spectroscopic data for this compound and its common hydrochloride salt are crucial for its identification and application in research.

Table 1: Physical Properties of this compound and its Hydrochloride Salt

Property This compound This compound hydrochloride Source(s)
Molecular Formula C5H11NO2 C5H12ClNO2 echemi.com3wpharm.com
Molecular Weight 117.15 g/mol 153.61 g/mol echemi.com3wpharm.com
Appearance - White to off-white Crystalline Powder guidechem.comechemi.com
Melting Point 54-56 °C 65.5 °C to 67-70 °C echemi.comechemi.comchemicalbook.com
Boiling Point 113-114 °C (at solvent: Benzene) 167.8°C at 760 mmHg echemi.comechemi.com
Density 1.0 ± 0.1 g/cm³ - echemi.com
Refractive Index 1.430 - echemi.com
Water Solubility - Soluble guidechem.comechemi.com

| CAS Number | 924-73-2 | 4244-84-2 | echemi.comguidechem.com |

Table 2: Spectroscopic Data for this compound hydrochloride

Spectroscopy Data Source(s)
¹H NMR Available, but specific shifts vary with solvent and instrument. chemicalbook.comresearchgate.netrsc.org
¹³C NMR Available, but specific shifts vary with solvent and instrument. chemicalbook.com
Infrared (IR) Available, but specific peak values are not detailed in the provided search results. chemicalbook.comnih.gov

| Mass Spectrometry (MS) | Available, but specific m/z values are not detailed in the provided search results. | chemicalbook.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B1597403 Ethyl 3-aminopropanoate CAS No. 924-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQBIOQCECCMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329386
Record name Ethyl 3-aminopropanoate
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924-73-2
Record name Ethyl 3-aminopropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-aminopropanoate
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Record name Ethyl 3-aminopropanoate
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Record name ETHYL 3-AMINOPROPANOATE
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Advanced Synthetic Methodologies for Ethyl 3 Aminopropanoate and Its Derivatives

Established Synthetic Routes to Ethyl 3-aminopropanoate

Several reliable methods have been developed for the synthesis of this compound, leveraging common starting materials and well-understood reaction mechanisms.

Amination Reactions of Ethyl Acrylate (B77674) Precursors

One of the most direct methods for synthesizing this compound and its derivatives is through the amination of ethyl acrylate. This reaction, a type of aza-Michael addition, involves the conjugate addition of an amine to the electron-deficient alkene of ethyl acrylate. wikipedia.orgresearchgate.net The reaction adds the amino group to the β-carbon of the ester, directly forming the desired 3-aminopropanoate structure.

The process can be carried out with various amines and is often facilitated by a catalyst to improve reaction rates and yields. For example, the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, a derivative, is achieved by reacting 2-aminopyridine (B139424) with ethyl acrylate. ciac.jl.cngoogle.com Catalysts such as trifluoromethanesulfonic acid or acetic acid can be employed to promote this transformation. google.com In some cases, the reaction can be performed under solvent-free conditions using a heterogeneous catalyst like acidic alumina, which can be recycled and reused. researchgate.net

Table 1: Examples of Aza-Michael Addition to Ethyl Acrylate
Amine SourceCatalyst/ConditionsProductReported Yield
2-AminopyridineTrifluoromethanesulfonic acid, 120-160°CEthyl 3-(pyridin-2-ylamino) propanoate85%
Primary aliphatic and aromatic aminesAcidic Alumina, Solvent-freeCorresponding mono-adductsHigh yields
Tris(2-aminoethyl)amineDABCO, Methanol (B129727), Room temperatureEster derivatives of Tris(2-aminoethyl)amineGood yields

Reduction of Nitro-Containing Ethyl Propanoates to Amino Analogs

Another established route involves the chemical reduction of a nitro group to an amine. In this approach, ethyl 3-nitropropanoate (B1233125) serves as the precursor. The nitro group (-NO₂) is reduced to a primary amine group (-NH₂) to yield the target molecule. This transformation can be accomplished using various reducing agents.

A common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). Alternatively, metal-based reducing agents can be employed. For instance, stannous chloride (SnCl₂) in an ethanol (B145695) solvent has been effectively used to reduce a nitrophenyl propanoic acid intermediate to the corresponding aminophenyl derivative, demonstrating the viability of this method for creating amino groups in propanoate structures. nih.gov

Table 2: Reduction of Nitro Precursors to Amino Analogs
Nitro-Containing PrecursorReducing Agent/CatalystProduct
Ethyl 3-nitropropanoateH₂, Pd/C (or other suitable catalyst)This compound
3-(3-nitrophenyl)propanoic acidStannous chloride (SnCl₂) in ethanolEthyl 3-(3-aminophenyl)propanoate (B2654546)

Esterification of β-Alanine and its Derivatives

This compound is the ethyl ester of the naturally occurring amino acid β-alanine. wikipedia.orgwikipedia.org Consequently, a straightforward synthesis involves the direct esterification of β-alanine with ethanol. This reaction is typically acid-catalyzed, a process known as Fischer esterification.

In this method, β-alanine is heated with an excess of ethanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The acid protonates the carboxylic acid group of β-alanine, making it more susceptible to nucleophilic attack by the ethanol. This reaction produces this compound, often isolated as its hydrochloride salt. fishersci.casigmaaldrich.com Lewis acids can also facilitate this transformation; for example, stannous chloride has been shown to act as a Lewis acid, activating a carboxylic acid for esterification with ethanol. nih.gov

Table 3: Fischer Esterification of β-Alanine
Reactant 1Reactant 2CatalystProduct
β-AlanineEthanolStrong Acid (e.g., HCl)This compound (often as hydrochloride salt)

Multi-Step Synthesis from Diverse Starting Materials

Complex organic molecules are often synthesized through multi-step pathways where the product of one reaction becomes the starting material for the next. savemyexams.comlumenlearning.com This approach allows for the construction of target molecules from simpler, more readily available precursors.

An example of a multi-step synthesis for a derivative is the preparation of ethyl 3-(3-aminophenyl)propanoate starting from 3-nitrobenzaldehyde. nih.gov This process involves an initial Knoevenagel condensation with Meldrum's acid, followed by reduction of both an alkylidene group and the nitro group. The final step of this sequence is an esterification of the carboxylic acid. nih.gov Such multi-step sequences provide flexibility in molecular design, enabling the synthesis of a wide range of derivatives by modifying the starting materials or the reaction sequence. syrris.jpnih.gov

Enantioselective Synthesis Approaches for Chiral this compound Analogs

The synthesis of specific stereoisomers (enantiomers) is crucial in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities. Chiral analogs of this compound, which possess a stereocenter, are valuable building blocks for pharmaceuticals. hilarispublisher.com

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a powerful tool for creating chiral molecules with a high degree of enantioselectivity. hilarispublisher.com This involves using a chiral catalyst or a chiral auxiliary to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One prominent strategy for synthesizing chiral β-amino esters is the asymmetric aza-Michael reaction. acs.orgresearchgate.net In this approach, a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, can be attached to an α,β-unsaturated precursor. acs.orgnih.gov This auxiliary directs the incoming amine nucleophile to one face of the molecule, resulting in a highly diastereoselective C-N bond formation. The auxiliary can then be removed to yield the desired chiral β-amino ester. acs.org

Organocatalysis also offers effective methods for these transformations. Chiral bifunctional thiourea (B124793) catalysts, for example, have been successfully used in asymmetric Mannich reactions to generate chiral β-amino esters with excellent enantiomeric excesses (up to 99% ee). acs.org Similarly, newly designed organocatalysts, such as those based on a 2-azanorbornane framework, have shown high efficiency in asymmetric Michael additions to produce chiral adducts in high yields and stereoselectivities. nih.govjst.go.jp These catalytic methods are key to accessing optically pure β-amino esters and their derivatives, which are important intermediates for various biologically active molecules. hilarispublisher.comacs.orgresearchgate.net

Table 4: Asymmetric Synthesis of Chiral β-Amino Ester Analogs
Reaction TypeChiral InfluenceKey FeaturesOutcome
Aza-Michael Reaction(S,S)-(+)-pseudoephedrine (Chiral Auxiliary)Diastereoselective conjugate addition of a nitrogen nucleophile. acs.orgnih.govGood yields and high diastereoselectivity. acs.org
Mannich ReactionChiral bifunctional thiourea (Organocatalyst)Addition of 3-indolinone-2-carboxylates to N-Boc-benzaldimines. acs.orgGood yields with up to 99% enantiomeric excess (ee). acs.org
Michael Addition2-Azanorbornane-based amino amide (Organocatalyst)Addition of β-keto esters to nitroolefins. nih.govjst.go.jpHigh yields and stereoselectivities (up to 96% ee). jst.go.jp

Enzymatic Resolution and Biocatalytic Pathways for Enantiopure this compound Derivatives

The production of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry. Biocatalysis, utilizing enzymes, offers a highly selective and environmentally benign approach to achieve this. Enzymes operate under mild conditions and exhibit exquisite selectivity, making them ideal for the synthesis of enantiopure compounds. frontiersin.orgnih.gov

While direct enzymatic resolution of this compound is not extensively detailed, the principles can be understood from studies on analogous structures like ethyl 3-hydroxy-3-phenylpropanoate. Hydrolases, such as lipases and proteases, are commonly employed for the kinetic resolution of racemic esters. In a typical resolution, one enantiomer of the racemic ester is selectively hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers. For instance, lipases from Pseudomonas sp. and Pig liver esterase (PLE) have been successfully used in the hydrolysis of related β-hydroxy esters, achieving high enantiomeric excess (e.e.). frontiersin.org

Biocatalytic pathways can also be designed for the asymmetric synthesis of chiral β-amino acid derivatives. This can involve the use of transaminases or other enzymes to introduce the amino group stereoselectively onto a prochiral precursor. These methods are part of a growing field of green chemistry, aiming to develop more sustainable and efficient synthetic routes. nih.gov

Table 1: Examples of Enzymes Used in the Resolution of Related Esters

EnzymeSubstrate ExampleOutcome
Pseudomonas cepacia lipase (B570770) (PCL)Ethyl 3-hydroxy-3-phenylpropanoateHigh conversion and enantioselectivity
Pig Liver Esterase (PLE)Ethyl 3-hydroxy-3-phenylpropanoateModerate to good enantioselectivity
Candida rugosa lipase (CRL)Various β-hydroxy estersVaried selectivity depending on substrate

This table is illustrative of enzymatic resolutions for structurally similar compounds, highlighting the potential for application to this compound derivatives.

Chiral Auxiliary Strategies in Stereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This strategy is a powerful tool for the asymmetric synthesis of β-amino esters.

One common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester that is attached to a chiral auxiliary. The steric hindrance and electronic properties of the auxiliary guide the incoming nucleophile to one face of the double bond, resulting in a diastereoselective reaction. For example, pseudoephedrine has been used as a chiral auxiliary in the aza-Michael reaction to prepare chiral β-amino esters with good yields and high enantioselectivities. rsc.org

Another strategy employs chiral auxiliaries to direct the stereoselective reduction of enamines. A metal-free catalytic system using a chiral auxiliary can achieve high stereoselectivity in the reduction of N-benzyl enamines to afford β-amino esters. rsc.org Oxazolidinones are another class of widely used chiral auxiliaries that can be N-acylated and then subjected to diastereoselective alkylation or other transformations. nih.gov The choice of chiral auxiliary is crucial and depends on the specific reaction and desired stereochemical outcome.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical Application
PseudoephedrineDiastereoselective alkylations, conjugate additions
Oxazolidinones (Evans auxiliaries)Aldol reactions, alkylations, acylations
Camphorsultam (Oppolzer's sultam)Diels-Alder reactions, alkylations
(S,S)-(+)-PseudoephedrineAza-Michael reactions for β-amino ester synthesis

This table provides examples of chiral auxiliaries and their general applications in asymmetric synthesis.

Derivatization and Functionalization Strategies for this compound

The versatility of this compound as a synthetic intermediate stems from the reactivity of its functional groups—the primary amino group, the ester, and the α- and β-carbon positions.

N-Alkylation and Acylation Reactions of the Amino Group

The primary amino group of this compound is a nucleophilic center that readily undergoes alkylation and acylation reactions. N-alkylation introduces alkyl substituents onto the nitrogen atom, while N-acylation introduces acyl groups. These modifications are fundamental for building more complex molecular architectures and for modulating the biological activity of the resulting compounds.

For example, the insect repellent IR3535® is chemically known as ethyl 3-(N-n-butyl-N-acetyl)aminopropionate. This compound is a derivative of this compound that has been both N-butylated and N-acetylated, showcasing the utility of these derivatization strategies. dntb.gov.uaresearchgate.net

General methods for N-acylation often involve the reaction of the amino ester with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.gov These reactions are typically high-yielding and provide a straightforward route to a wide range of N-acyl derivatives.

Functionalization at the α- and β-Carbon Positions

Functionalization of the carbon backbone of this compound allows for the introduction of additional substituents and the creation of new stereocenters.

α-Carbon Functionalization: While the α-protons of this compound are not as acidic as those in α-amino esters, they can be deprotonated under suitable conditions to form an enolate. This enolate can then react with various electrophiles. More commonly, derivatives of this compound are used in reactions that functionalize the α-position. For instance, oxidative coupling reactions of α-amino esters with phenols or naphthols can proceed in the presence of an oxidant to yield α-arylated amino acid derivatives. nih.gov This strategy could potentially be adapted for the α-functionalization of N-protected this compound.

β-Carbon Functionalization: The β-position of this compound can also be a site for functionalization, although this is often more challenging. One approach involves the use of β-enamino ester derivatives, which can be generated from this compound. These intermediates can undergo reactions such as Michael additions, where a nucleophile adds to the β-carbon. Diastereoselective functionalization at the β-position is a key strategy for the synthesis of substituted β-amino acids.

Formation of Complex Scaffolds from this compound Hydrohalides

This compound hydrohalides, such as the hydrochloride salt, are stable, crystalline solids that are often used as the starting material for various synthetic transformations. The hydrohalide salt can be neutralized in situ to generate the free amine, which can then be used in subsequent reactions.

A significant application of this compound derivatives is in the synthesis of nitrogen-containing heterocycles. β-Enamino esters, readily prepared from this compound, are versatile building blocks for constructing a variety of heterocyclic systems. nih.gov These intermediates can participate in cyclization reactions to form pyridines, pyrroles, pyrazolones, and other important heterocyclic scaffolds. rsc.orgnih.gov For example, the reaction of β-enamino esters with hydrazines can yield pyrazolone (B3327878) derivatives, while their reaction with active methylene (B1212753) compounds can lead to pyridinones. nih.gov These heterocyclic frameworks are prevalent in many natural products and pharmaceuticals. rsc.org

Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems is crucial for the large-scale and environmentally friendly synthesis of this compound and its derivatives.

One-step catalytic methods are highly desirable. For instance, a preparation method for ethyl 3-(pyridin-2-ylamino) propanoate involves the direct reaction of 2-aminopyridine and ethyl acrylate using trifluoromethanesulfonic acid as a catalyst. rsc.org This approach simplifies the synthesis process and reduces waste.

Another example is the synthesis of ethyl 3-(3-aminophenyl)propanoate, which employs a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of a nitro group. In this synthesis, stannous chloride in ethanol acts as a reducing agent for the nitro group and simultaneously catalyzes the esterification of the carboxylic acid, demonstrating a dual catalytic role. rsc.org

Furthermore, the field of asymmetric catalysis is continuously evolving, with the development of new chiral catalysts and ligands for the enantioselective synthesis of chiral molecules, including β-amino esters. frontiersin.orgnih.gov These catalytic systems, which can be based on transition metals or organocatalysts, offer the potential for highly efficient and selective production of enantiopure this compound derivatives. frontiersin.org

Transition Metal Catalysis for Carbon-Carbon and Carbon-Heteroatom Coupling

Transition metal catalysis provides powerful tools for the construction of complex molecules by facilitating the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While direct synthesis of the parent this compound via these methods is less common, they are instrumental in synthesizing its derivatives, particularly aryl-substituted analogues. For instance, palladium-catalyzed coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to couple an aryl halide with a suitably functionalized propanoate derivative, enabling the creation of a diverse library of compounds. mdpi.com

A notable example is the synthesis of ethyl 3-(3-aminophenyl)propanoate. In one effective method, stannous chloride (SnCl2) is used as a reducing agent for a nitro group and also acts as a Lewis acid catalyst. nih.gov This dual function enables the simultaneous reduction of a nitro group to an amine and the esterification of a carboxylic acid, showcasing how metal salts can facilitate key transformations. nih.gov The use of transition metal complexes can offer new reaction pathways that are not accessible through other means, often proceeding with low catalyst loadings and under mild conditions. mdpi.com

Table 1: Examples of Metal-Mediated Transformations in the Synthesis of this compound Derivatives

Catalyst/ReagentSubstratesTransformationProductReference
Stannous Chloride (SnCl₂)3-(3-nitrophenyl)propanoic acid, EthanolSimultaneous nitro group reduction and esterificationEthyl 3-(3-aminophenyl)propanoate nih.gov
Palladium Acetate (Pd(OAc)₂)Indole (B1671886) derivative, Substituted thiopheneC-H/C-H couplingFunctionalized indole derivative mdpi.com

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of catalysis alongside transition metal and enzymatic catalysis. A significant advantage of organocatalysis is the ability to perform stereoselective transformations, yielding chiral products with high enantiomeric excess. researchgate.net For derivatives of this compound, this is particularly relevant for creating chiral β-amino esters, which are important precursors for pharmaceuticals and other bioactive molecules.

The primary route for applying organocatalysis to this system is the asymmetric aza-Michael addition. In this reaction, a nucleophilic amine adds to an α,β-unsaturated ester like ethyl acrylate. A chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, can control the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the product. researchgate.net This approach is highly atom-economical and avoids the use of potentially toxic heavy metals.

Table 2: Potential Organocatalytic Approaches for Stereoselective Synthesis

Catalyst TypeKey ReactionSubstratesPotential Product
Chiral Secondary Amines (e.g., Proline derivatives)Asymmetric aza-Michael AdditionAmine, Ethyl acrylateChiral this compound derivative
Cinchona Alkaloid-based CatalystsAsymmetric aza-Michael AdditionAmine, Ethyl acrylateChiral this compound derivative
Chiral Phosphoric AcidsAsymmetric 1,2-rearrangementOxidized indole derivativesChiral oxindole (B195798) alkaloids

Acid and Base Catalysis in Ester Formation and Amine Addition

Conventional acid and base catalysis remain highly relevant and widely used for the synthesis of this compound and its derivatives due to their simplicity, cost-effectiveness, and scalability. The most common approach is the aza-Michael addition of an amine to ethyl acrylate. google.compatsnap.com

This reaction can be catalyzed by either acids or bases. Acid catalysis, for example using glacial acetic acid or a stronger acid like trifluoromethanesulfonic acid, proceeds by activating the ethyl acrylate electrophile, making it more susceptible to nucleophilic attack by the amine. google.compatsnap.com One patented method details the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate by reacting 2-aminopyridine and ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst. google.com Another describes the use of acetic acid for a similar transformation. patsnap.com

Lewis acids can also play a crucial role. In one synthetic route, stannous chloride not only acts as a reducing agent but also as a Lewis acid, activating a carboxylic acid towards nucleophilic attack by ethanol to facilitate esterification. nih.gov

Table 3: Acid Catalysis in the Synthesis of this compound Derivatives

CatalystSubstrate 1Substrate 2SolventProductReference
Acetic Acid2-aminopyridineEthyl acrylateNone specifiedEthyl 3-(pyridin-2-ylamino) propanoate patsnap.com
Trifluoromethanesulfonic acid2-aminopyridineEthyl acrylateAnhydrous ethanolEthyl 3-(pyridin-2-ylamino) propanoate google.com

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jk-sci.com For an industrially relevant compound like this compound, these considerations are paramount.

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. gctlc.org Solvent-free, or neat, reactions offer a compelling alternative. For example, the synthesis of various β-enamino ketones and esters has been successfully achieved under solvent-free conditions using an efficient catalyst. researchgate.net

Applying this to this compound, the aza-Michael addition of an amine to ethyl acrylate could potentially be run without a solvent, especially if one of the liquid reagents is used in excess. This approach not only reduces waste but can also lead to higher reaction rates and simpler product isolation. gctlc.org

Development of Recyclable Catalytic Systems

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, as it lowers costs and reduces the environmental burden associated with catalyst synthesis and disposal. jk-sci.com Significant progress has been made in developing heterogeneous catalysts that can be easily separated from the reaction mixture.

Strategies include immobilizing a homogeneous catalyst onto a solid support like silica (B1680970) or alumina, or using catalysts that are inherently solid. mdpi.com For instance, iron(III) triflate has been used as a highly stable and recyclable catalyst for the synthesis of β-enamino esters under solvent-free conditions, demonstrating its potential for multiple reaction cycles with minimal loss of activity. researchgate.net Other innovative approaches include the use of magnetic nanoparticles as a core for the catalyst, allowing for simple magnetic separation after the reaction is complete. researchgate.net

Table 4: Examples of Recyclable Catalyst Systems

Catalyst SystemSupport MaterialSeparation MethodPotential ApplicationReference
Iron(III) triflate (Fe(OTf)₃)None (Heterogeneous)FiltrationSynthesis of β-enamino esters researchgate.net
Copper(I) acetateSilicaFiltrationAzide-alkyne cycloaddition mdpi.com
Functionalized Imidazolium BromideNone (Ionic Liquid)Decantation/ExtractionCarbonyl synthesis researchgate.net
Copper-based catalystAlumina (γ-Al₂O₃)FiltrationHydrogenation reactions mdpi.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.comjocpr.com A reaction with 100% atom economy generates no waste byproducts. jocpr.com

Addition reactions, such as the aza-Michael addition used to synthesize this compound from an amine and ethyl acrylate, are excellent examples of atom-economical processes. In theory, all atoms from both reactants are incorporated into the final product, resulting in an atom economy of 100%. jk-sci.com This contrasts sharply with substitution or elimination reactions, which inherently generate byproducts. Maximizing atom economy is crucial for minimizing waste at the molecular level and is a key goal in designing sustainable synthetic routes. wordpress.comprimescholars.com

Mechanistic Investigations of Ethyl 3 Aminopropanoate Reactivity

Nucleophilic Reactivity of the Amino Moiety

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, capable of reacting with a range of electrophilic substrates. This reactivity is fundamental to the formation of new carbon-nitrogen bonds.

Amination Mechanisms with Electrophilic Substrates

A prominent example of the amino group's nucleophilic reactivity is its participation in reductive amination. wikipedia.org This one-pot reaction typically involves the conversion of a carbonyl compound (an aldehyde or ketone) to an amine. jove.com For Ethyl 3-aminopropanoate, the mechanism proceeds in two main stages:

Imine Formation: The nucleophilic primary amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a hemiaminal intermediate, which then undergoes dehydration to yield a protonated imine (or iminium ion). wikipedia.orgmasterorganicchemistry.com

Reduction: A reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), delivers a hydride ion to the electrophilic carbon of the imine. jove.commasterorganicchemistry.com This reduction step forms the final, more substituted amine product. The use of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the imine intermediate without significantly reducing the initial carbonyl compound. jove.com

This process allows for the controlled alkylation of the amino group, a reaction that is otherwise difficult to manage via direct alkylation with alkyl halides due to tendencies toward over-alkylation. masterorganicchemistry.com

Intramolecular Cyclization Pathways

The bifunctional nature of this compound allows for intramolecular reactions where the nucleophilic amino group attacks the electrophilic ester carbonyl carbon. This process can lead to the formation of a cyclic amide, specifically a four-membered ring known as a β-lactam (azetidin-2-one).

This cyclization is essentially an intramolecular aminolysis of the ester. The reaction is often promoted under conditions that favor nucleophilic attack, such as in the presence of a base which can deprotonate the amino group, increasing its nucleophilicity, or through thermal activation. The mechanism involves the direct attack of the nitrogen's lone pair on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the elimination of an ethoxide ion (CH₃CH₂O⁻) to yield the cyclic β-propiolactam. Research on related ω-amino acid esters has shown that such lactamization can be a significant competing pathway during base-mediated hydrolysis. core.ac.uk The synthesis and subsequent polymerization of β-propiolactam have been documented in chemical literature. wikipedia.org

Ester Hydrolysis and Transesterification Pathways of this compound

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, most commonly observed in hydrolysis reactions that cleave the ester bond to yield β-alanine and ethanol (B145695). This transformation can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound is a reversible process that results in an equilibrium between the ester, water, β-alanine, and ethanol. The mechanism involves the activation of the carbonyl group by a proton, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The key steps are:

Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting the latter into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield β-alanine and regenerate the acid catalyst (H₃O⁺).

Kinetic studies on the acid hydrolysis of β-alanine ethyl ester have been performed to determine its reaction parameters.

Table 1: Arrhenius Parameters for Acid Hydrolysis of β-Alanine Ethyl Ester wikipedia.org

ParameterValue
Activation Energy (Ea)60.25 kJ/mol
Pre-exponential Factor (log A)8.44

Data from Wright, Margaret Robson (1969). Journal of the Chemical Society B: Physical Organic.

Base-Mediated Hydrolysis Mechanisms

Base-mediated hydrolysis, also known as saponification, is an irreversible process that goes to completion. The mechanism involves a direct attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the ester carbonyl carbon. The steps are as follows:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

Kinetic data for the base-catalyzed hydrolysis of various amino acid esters have been determined, providing insight into their relative reactivities.

Table 2: Second-Order Rate Constants for Base Hydrolysis of Amino Acid Esters core.ac.ukresearchgate.netekb.egcu.edu.eg

EsterRate Constant (kOH) at 25°C (dm³ mol⁻¹ s⁻¹)
Glycine Methyl Ester~0.6 - 0.7
3-Aminopropanoic Acid Methyl Ester~0.23
4-Aminobutanoic Acid Methyl Ester~0.1

Note: Data represents values for structurally similar amino acid esters to illustrate general reactivity trends.

Enzymatic Hydrolysis Mechanisms

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of this compound with high specificity. nih.gov These biocatalysts operate under mild conditions and often exhibit enantioselectivity. The general mechanism for hydrolysis by a serine hydrolase, a common class of esterases, involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate) in the enzyme's active site. stackexchange.comresearchgate.net

Enzyme-Substrate Binding: The ester substrate binds to the active site of the enzyme.

Nucleophilic Attack: The serine residue, activated by the other members of the catalytic triad, acts as a powerful nucleophile. Its hydroxyl group attacks the ester's carbonyl carbon. researchgate.net

Formation of Acyl-Enzyme Intermediate: This attack forms a tetrahedral intermediate which then collapses, releasing ethanol. This results in an acyl-enzyme intermediate, where the β-alanyl group is covalently bonded to the serine residue. stackexchange.com

Deacylation: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. researchgate.net

Product Release: This leads to another tetrahedral intermediate that collapses to release the β-alanine product, regenerating the free enzyme and completing the catalytic cycle. researchgate.net

This enzymatic pathway is a cornerstone of kinetic resolution processes for racemic amino acid esters. nih.govcncb.ac.cn

Reaction Mechanisms of Specific Functional Group Transformations

The conversion of nitro-containing propanoate precursors to this compound involves key chemical transformations, primarily the reduction of the nitro group and, in some cases, substitution reactions involving this functionality.

Reduction Mechanisms of Nitro-Containing Propanoate Precursors

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of this compound from its nitro precursors, such as ethyl 3-nitropropanoate (B1233125). This transformation is a six-electron reduction that can proceed through various intermediates, with the exact mechanism often dependent on the reducing agent and reaction conditions.

Commonly employed methods for the reduction of aliphatic nitro compounds include catalytic hydrogenation and chemical reduction using metals in acidic media or complex metal hydrides.

Catalytic Hydrogenation: In catalytic hydrogenation, reagents such as palladium on carbon (Pd/C) or Raney nickel are frequently utilized. The reaction typically involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The generally accepted mechanism proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Chemical Reduction: A variety of chemical reducing agents can effect the transformation of a nitro group to an amine. Metal/acid combinations, such as iron in acetic acid or zinc in hydrochloric acid, are classic examples. For instance, the reduction of 3-(3-nitrophenyl)propanoic acid, a precursor to a substituted this compound, has been effectively achieved using stannous chloride in ethanol. In this particular case, the stannous chloride not only acts as the reducing agent for the nitro group but also serves as a Lewis acid to catalyze the simultaneous esterification of the carboxylic acid. Another powerful reducing agent for aliphatic nitro compounds is lithium aluminum hydride (LiAlH4).

The general pathway for the reduction of a nitro group to an amine can be summarized as follows:

R-NO₂ → R-NO (Nitroso intermediate) → R-NHOH (Hydroxylamine intermediate) → R-NH₂ (Amine)

The specific conditions and choice of reducing agent can influence the reaction rate and the potential for side reactions.

Substitution Reactions Involving the Nitro Group (in precursors)

While less common than reduction, the nitro group in aliphatic precursors can act as a leaving group in nucleophilic substitution reactions. This reactivity is particularly relevant in the context of radical-nucleophilic substitution (SRN1) mechanisms.

In an SRN1 reaction, the process is initiated by the transfer of an electron to the aliphatic nitro compound, forming a radical anion. This radical anion can then fragment, expelling the nitrite (B80452) ion (NO₂⁻) as a leaving group and generating an alkyl radical. This radical can then react with a nucleophile to form a new carbon-nucleophile bond. The chain reaction is propagated by the transfer of an electron from the product's radical anion to a new molecule of the starting nitro compound.

The feasibility of the nitro group acting as a leaving group is attributed to the stability of the departing nitrite ion, which is resonance-stabilized. While SN1 and SN2 mechanisms are also known for aliphatic nucleophilic substitution, the SRN1 pathway provides an alternative route for the substitution of the nitro group, especially in systems that can readily accept an electron to initiate the radical chain process.

Role of Steric and Electronic Factors in Reaction Selectivity

The efficiency and outcome of the reactions involved in the synthesis of this compound are significantly influenced by steric and electronic factors. These factors can affect reaction rates, regioselectivity, and the conformational preferences of the molecules involved.

Substituent Effects on Reaction Rates and Regioselectivity

The presence of substituents on the propanoate backbone of the nitro-containing precursors can exert profound effects on the rates and regioselectivity of both reduction and substitution reactions.

Electronic Effects: The electron-withdrawing nature of the nitro group is a dominant electronic factor. In the context of reduction, the presence of other electron-withdrawing or electron-donating groups on the carbon chain can modulate the electron density at the nitro group, thereby influencing its susceptibility to reduction. For instance, electron-withdrawing groups near the nitro group might increase the rate of reduction by making the nitrogen atom more electron-deficient and thus more receptive to electron transfer from the reducing agent.

In nucleophilic substitution reactions where the nitro group acts as a leaving group, the electronic nature of substituents can affect the stability of the intermediate radical or carbocation. Electron-donating groups can stabilize a carbocation intermediate in a potential SN1-type process, while the stability of radical intermediates in SRN1 reactions is also influenced by the electronic character of nearby substituents.

Steric Effects: Steric hindrance can play a significant role, particularly in catalytic hydrogenation. researchgate.net Bulky substituents near the nitro group can impede its approach to the catalyst surface, thereby slowing down the rate of reduction. The three-dimensional arrangement of atoms can create a crowded environment around the reactive center, making it more difficult for the reducing agent to access the nitro group. youtube.com

Regioselectivity, the preference for reaction at one position over another, is also governed by these factors. In molecules with multiple reactive sites, the interplay of steric and electronic effects will direct the incoming reagent to the most accessible and electronically favorable position.

Table 1: Influence of Substituent Properties on Reaction Characteristics

Substituent PropertyEffect on Reduction RateEffect on Substitution (as leaving group)Influence on Regioselectivity
Electron-withdrawing Generally increases rateMay stabilize radical anion in SRN1Directs nucleophiles to specific positions
Electron-donating Generally decreases rateMay stabilize carbocation in SN1Can alter the preferred site of reaction
Sterically bulky Decreases rate (hinders approach)Can influence reaction pathway (e.g., favor E2 over SN2)Can block access to certain reactive sites

Conformational Analysis and its Influence on Reactivity

The reactivity of this compound and its precursors is also intrinsically linked to their conformational preferences. Molecules are not static entities but exist as an equilibrium of different spatial arrangements, or conformations, arising from rotation around single bonds. The relative stability of these conformers and the energy barriers between them can significantly impact reaction pathways.

For a molecule like this compound, rotation around the Cα-Cβ bond leads to different staggered and eclipsed conformations. The most stable conformations are typically the staggered ones, such as the anti and gauche conformers, which minimize steric interactions between substituents.

Anti conformation: The amino group and the ester group are positioned 180° apart.

Gauche conformation: The amino group and the ester group are positioned 60° apart.

The relative energies of these conformers are determined by a balance of steric repulsion and stereoelectronic effects. The gauche effect, for instance, describes a situation where a gauche conformation is unexpectedly more stable than the anti conformation, often due to stabilizing hyperconjugative interactions. wikipedia.org

The conformation of the substrate can influence the stereochemical outcome of a reaction. For a reaction to occur, the molecule must often adopt a specific conformation that allows for optimal orbital overlap between the reacting centers. For example, in an E2 elimination reaction, an anti-periplanar arrangement of the leaving group and a proton on the adjacent carbon is required. Similarly, the approach of a nucleophile in a substitution reaction can be favored in a particular conformation that minimizes steric hindrance.

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are also critical. wikipedia.org These effects can stabilize or destabilize transition states, thereby influencing reaction rates and selectivity. For instance, the alignment of a bonding orbital with an adjacent anti-bonding orbital can lead to a stabilizing interaction that lowers the energy of a particular conformation or transition state.

Applications in Advanced Organic Synthesis

Ethyl 3-aminopropanoate as a Precursor in Peptide Synthesis

As an ester of the non-essential amino acid β-alanine, this compound serves as a valuable reagent in the field of peptide chemistry. wikipedia.org Its incorporation into peptide structures allows for the creation of synthetic peptides with modified properties.

The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. luxembourg-bio.comresearchgate.net this compound can be incorporated into a growing peptide chain through this key reaction. The process typically involves the activation of a carboxylic acid group on an N-protected amino acid or peptide, which is then susceptible to nucleophilic attack by the primary amine of this compound. nih.govnih.gov This results in the formation of a new peptide bond, elongating the chain and introducing a β-amino acid residue. Conversely, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with the N-terminus of another amino acid or peptide.

The general principle of amide bond formation involves several common strategies, often employing coupling reagents to facilitate the reaction between the carboxylic acid and the amine. researchgate.netresearchgate.net

Table 1: General Steps for Amide Bond Formation

StepDescription
1. Carboxyl Group Activation The carboxylic acid of the first amino acid is activated using a coupling reagent (e.g., carbodiimides like DCC or EDC) to form a more reactive intermediate, such as an O-acylisourea or an active ester. luxembourg-bio.com
2. Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine (from this compound) attacks the carbonyl carbon of the activated carboxyl group. nih.gov
3. Tetrahedral Intermediate A transient tetrahedral intermediate is formed.
4. Bond Formation & Leaving Group Departure The intermediate collapses, forming the stable amide (peptide) bond and releasing the leaving group from the activating agent.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones to enhance properties such as metabolic stability and target selectivity. illinois.edu this compound is a precursor to β-amino acids, which differ from the naturally occurring α-amino acids by having an additional methylene (B1212753) unit in their backbone. illinois.edu

The incorporation of β-amino acid residues, derived from precursors like this compound, into a peptide sequence results in a peptidomimetic. This structural alteration can induce different secondary structures (e.g., helices, sheets) compared to their natural counterparts, which can profoundly influence their biological activity. The increased flexibility and length of the backbone can also render these modified peptides more resistant to enzymatic degradation by proteases, leading to a longer half-life in biological systems. β-amino acids are important components in numerous biologically active molecules, drugs, and natural products. researchgate.net

Chiral Intermediate in Pharmaceutical Compound Development

This compound and its derivatives are crucial chiral intermediates in the synthesis of a variety of pharmaceutical compounds. The ability to introduce a specific stereochemistry is often vital for the efficacy and safety of a drug.

Angiotensin-converting enzyme (ACE) inhibitors are a class of medications used to treat high blood pressure and heart failure. medpharmres.comgoogleapis.comnih.govnih.gov The synthesis of several prominent ACE inhibitors, such as Enalapril, Lisinopril, and Ramipril, involves key intermediates that are structurally related to this compound.

A common strategy in the synthesis of these drugs is the reductive amination between a dipeptide and an ethyl keto-acid, namely ethyl 2-oxo-4-phenylbutyrate. chemicalbook.comresearchgate.netresearchgate.net This reaction forms the crucial N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]amino] moiety that is characteristic of many "pril" drugs. spectroscopyonline.comnih.gov For example, the synthesis of Enalapril involves the reductive alkylation of L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutyrate. researchgate.net Similarly, Ramipril's synthesis involves the coupling of the amino acid N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine with another bicyclic amino acid derivative. googleapis.comgoogle.com While the starting material is not always this compound itself, the synthesis hinges on the use of an ethyl amino acid ester derivative to construct the core of the final active pharmaceutical ingredient.

Table 2: Key Precursors in the Synthesis of Selected ACE Inhibitors

ACE InhibitorKey Precursor 1Key Precursor 2
Enalapril L-Alanyl-L-proline chemicalbook.comresearchgate.netEthyl 2-oxo-4-phenylbutyrate chemicalbook.comresearchgate.net
Lisinopril N⁶-trifluoroacetyl-L-lysyl-L-proline researchgate.netnih.govEthyl 2-oxo-4-phenyl butyrate (B1204436) researchgate.netnih.gov
Ramipril N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine googleapis.com(2S,3aS,6aS)-cyclopenta[b]pyrrole-2-carboxylic acid googleapis.com

Anti-thrombotic agents are drugs that reduce the formation of blood clots. This compound derivatives serve as important intermediates in the synthesis of modern anticoagulants. For instance, ethyl 3-(pyridin-2-ylamino) propanoate is a key intermediate in the synthesis of dabigatran (B194492) etexilate, a direct thrombin inhibitor used as an oral anticoagulant. google.com The synthesis involves the reaction of 2-aminopyridine (B139424) and ethyl acrylate (B77674), showcasing a direct pathway to this crucial building block. google.com Additionally, enantiopure β-lactams, which can be synthesized from β-amino acid precursors, are themselves advanced precursors for thrombin and tryptase inhibitors. nih.gov

The structural motif of a β-amino acid is present in a wide range of pharmaceuticals beyond ACE inhibitors. researchgate.netnih.govmdpi.com this compound, as a fundamental β-amino acid ester, is a valuable starting material for these molecules.

One of the most significant applications is in the synthesis of β-lactams, which form the core structure of many essential antibiotics, including penicillins and cephalosporins. The four-membered azetidinone ring of β-lactams is fundamentally a cyclic amide of a β-amino acid. The synthesis of β-lactams can be achieved through the condensation of an ester enolate with an imine. For example, a reaction involving ethyl 3-ferrocenylpropanoate, a derivative of this compound, with an imine after treatment with lithium diisopropylamide (LDA) yields the corresponding β-lactam (2-azetidinone) ring structure. nih.gov This type of cyclization reaction is a cornerstone in the synthesis of this class of antibiotics.

Applications in Antiviral Agent Synthesis

This compound, as an amino acid ester, is a valuable component in the prodrug strategy for antiviral agents, particularly for nucleoside and nucleotide analogs. The core principle of this strategy is to temporarily modify the active drug molecule to enhance its pharmacokinetic and pharmacodynamic properties. Many potent antiviral nucleoside analogs suffer from poor oral bioavailability due to their high polarity and limited membrane permeability.

Building Block for Heterocyclic Systems

The bifunctional nature of this compound, containing both a primary amine and an ester group, makes it a versatile and valuable building block for the synthesis of various heterocyclic systems. These nitrogen-containing rings are core scaffolds in a vast array of pharmaceuticals and biologically active compounds.

Synthesis of Thiazolidine Derivatives

This compound serves as a key starting material in the synthesis of thiazolidine-4-one derivatives. Research has demonstrated its successful use in a one-pot condensation and cyclization reaction. This reaction typically involves three components: an aromatic aldehyde, this compound hydrochloride, and mercaptoacetic acid.

In a documented procedure, these three components are heated in a suitable solvent, such as toluene, with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction proceeds through the initial formation of an imine between the aldehyde and this compound, followed by cyclization with mercaptoacetic acid to form the thiazolidine-4-one ring. This method provides a direct route to novel ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates, which are scaffolds of interest for developing agents with potential anti-inflammatory, antioxidant, and antimicrobial properties.

Table 1: Examples of Ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionate Synthesis Data based on a representative one-pot condensation/cyclization reaction.

Aromatic Aldehyde (Reactant 1)This compound HCl (Reactant 2)Mercaptoacetic acid (Reactant 3)Resulting Product
BenzaldehydeYesYesEthyl 3-(4-oxo-2-phenylthiazolidin-3-yl)propanoate
4-ChlorobenzaldehydeYesYesEthyl 3-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)propanoate
4-MethoxybenzaldehydeYesYesEthyl 3-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)propanoate
2-NitrobenzaldehydeYesYesEthyl 3-(2-(2-nitrophenyl)-4-oxothiazolidin-3-yl)propanoate

Formation of Oxazole (B20620) and Imidazolone (B8795221) Scaffolds

While direct, widely reported syntheses of oxazole and imidazolone scaffolds originating from this compound are not prevalent in the literature, its chemical structure makes it a plausible candidate for such transformations. Established synthetic routes to oxazoles, such as biomimetic methods, often proceed through the cyclodehydration and oxidation of acylserine precursors (which are α-amino acid esters). As a β-amino acid ester, this compound could potentially be utilized in analogous synthetic strategies to create corresponding β-amino-substituted heterocyclic systems.

Furthermore, imidazolone derivatives are often synthesized from corresponding oxazolone (B7731731) intermediates by condensation with various arylamines. nih.gov This establishes a potential, albeit indirect, pathway where an oxazole-like precursor, potentially derived from a β-amino ester like this compound, could lead to the formation of imidazolone scaffolds.

Construction of Other Nitrogen-Containing Heterocycles

The utility of this compound extends to the construction of other significant nitrogen-containing heterocycles, such as substituted pyridines. A notable application is in the synthesis of ethyl 3-(pyridin-2-ylamino)propionate. This compound is a crucial intermediate in the industrial synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. google.com The synthesis can be achieved through the reaction of 2-aminopyridine with ethyl acrylate or through a multi-step process involving 2-chloropyridine (B119429) N-oxide and this compound hydrochloride. google.com

In addition to pyridines, the underlying propanoate structure is a versatile template. Research on related, more complex propanoate esters has shown their successful conversion into a variety of heterocyclic systems including pyrazoles, triazoles, and pyrimidinones (B12756618) through reactions with reagents like hydrazine (B178648) or thiourea (B124793). researchgate.net This demonstrates the broader potential of the this compound scaffold in the synthesis of a diverse range of medicinally relevant heterocycles. researchgate.net

Utility in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is highly valued in drug discovery for its efficiency and its ability to rapidly generate large libraries of structurally diverse molecules (Diversity-Oriented Synthesis). nih.gov

This compound is an excellent substrate for isocyanide-based MCRs, particularly the Ugi four-component reaction (Ugi-4CR). The Ugi reaction involves an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide product. nih.govslideshare.net As a primary amine, this compound can be systematically varied with a wide range of the other three components to produce a library of unique compounds, each featuring the ethyl propanoate moiety. This modularity allows for the exploration of vast chemical space from a small set of starting materials, facilitating the discovery of new bioactive compounds. The incorporation of the ester group from this compound also provides a handle for further chemical modification.

Table 2: Illustrative Diversity in the Ugi Reaction Using this compound

Component 1 (Aldehyde/Ketone)Component 2 (Amine)Component 3 (Carboxylic Acid)Component 4 (Isocyanide)Resulting Scaffold
R1-CHOThis compoundR2-COOHR3-NCBis-amide with R1, R2, R3, and ethyl propanoate groups
CyclohexanoneThis compoundAcetic Acidtert-Butyl isocyanideUnique bis-amide product
BenzaldehydeThis compoundBenzoic AcidCyclohexyl isocyanideUnique bis-amide product
AcetoneThis compoundFormic AcidBenzyl isocyanideUnique bis-amide product

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to explore the fundamental electronic characteristics of Ethyl 3-aminopropanoate. These investigations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive because less energy is required to excite an electron from the ground state. irjweb.comgrowingscience.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (σ). irjweb.com These parameters are defined by the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Global Hardness (η) = (I - A) / 2

Global Softness (σ) = 1 / η

These calculations are typically performed using Density Functional Theory (DFT) with functionals such as B3LYP or ωB97XD and basis sets like 6-311++G(d,p). nih.govnih.gov

Table 1: Illustrative Quantum Chemical Descriptors for this compound This table presents representative data that would be obtained from a DFT calculation for illustrative purposes.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.95
HOMO-LUMO Energy GapΔE5.90
Ionization PotentialI6.85
Electron AffinityA0.95
Electronegativityχ3.90
Chemical Potentialμ-3.90
Global Hardnessη2.95
Global Softnessσ0.34

Molecular Electrostatic Surface Potential (MESP) analysis is a vital tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.org The MESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.com This map uses a color spectrum to indicate different regions of charge: red signifies areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. avogadro.ccuni-muenchen.de Green and yellow represent regions with intermediate or near-zero potential.

For this compound, an MESP analysis would likely show a region of high negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, highlighting their roles as hydrogen bond acceptors and sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their function as hydrogen bond donors.

Fukui functions provide a more quantitative method for identifying the most reactive sites within a molecule. These functions are derived from the change in electron density as an electron is added to or removed from the system. They are used to predict the sites for nucleophilic, electrophilic, and radical attacks. irjweb.com

The three main types of Fukui functions are:

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

A higher value of the Fukui function at a specific atomic site indicates a greater reactivity for that type of attack. For this compound, this analysis would pinpoint which specific atoms are most likely to participate in different types of chemical reactions.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific covalent bond homolytically in the gas phase. libretexts.org It is a direct measure of bond strength. Calculating BDEs is crucial for understanding the thermal stability of a molecule and predicting its decomposition pathways. libretexts.org Computationally, BDE is determined by calculating the total energies of the optimized molecule and its resulting radical fragments after bond cleavage. researchgate.net

The BDE for a bond A-B is calculated as: BDE(A-B) = [E(A•) + E(B•)] - E(A-B) where E(A•) and E(B•) are the energies of the resulting radicals and E(A-B) is the energy of the parent molecule.

Studying the BDEs of the C-C, C-O, C-N, and C-H bonds in this compound would identify the weakest bond, which is the most likely site for initial cleavage in thermal decomposition or autoxidation processes. Autoxidation involves the spontaneous oxidation of a compound in the presence of oxygen, a process often initiated by the cleavage of the weakest bond to form a radical.

Density Functional Theory (DFT) Applications for Molecular Properties

DFT is a widely used computational method for investigating the electronic structure and properties of molecules. It is particularly effective for geometry optimization and analyzing the different spatial arrangements a molecule can adopt.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, multiple stable conformations (conformers) can exist.

Table 2: Representative Optimized Geometrical Parameters for a Stable Conformer of this compound This table provides an example of the kind of data obtained from a DFT geometry optimization. The values are illustrative.

ParameterBond/AngleValue (Å / Degrees)
Bond Lengths C=O1.21 Å
C-O (ester)1.35 Å
O-CH2 (ethyl)1.45 Å
C-C (carbonyl)1.52 Å
C-N1.47 Å
Bond Angles O=C-O124.5°
C-O-CH2116.0°
C-C-N111.5°
Dihedral Angle C-C-C-N~60° (gauche)

Vibrational Spectral Analysis and Experimental Correlation

The vibrational characteristics of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, with theoretical quantum chemical calculations. nih.gov This dual approach allows for a detailed and accurate assignment of the fundamental vibrational modes of the molecule. scielo.org.mx

Theoretical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to compute the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov The calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of a finite basis set. To achieve better agreement with experimental data, the computed wavenumbers are uniformly scaled by a scaling factor. scielo.org.mx

The potential energy distribution (PED) analysis is crucial for characterizing the nature of the vibrational modes, providing a detailed assignment of each calculated frequency to specific molecular vibrations such as stretching, bending, and torsion. nih.gov For a molecule like this compound, key vibrational modes would include the N-H stretching of the amino group, C=O stretching of the ester group, C-O and C-N stretching, as well as various CH2 and CH3 bending and rocking modes.

By comparing the scaled theoretical frequencies with the bands observed in the experimental FTIR and FT-Raman spectra, a reliable assignment of the vibrational spectrum can be achieved. researchgate.net This correlation provides a powerful tool for confirming the molecular structure and understanding the intramolecular forces within this compound.

Below is an illustrative data table showing a hypothetical correlation between experimental and calculated vibrational frequencies for key functional groups in this compound, based on typical frequency ranges for such groups.

Experimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Vibrational Assignment (Potential Energy Distribution)
~3380, ~3320~3375, ~3315Asymmetric & Symmetric N-H stretching
~2980, ~2940~2975, ~2935Asymmetric & Symmetric CH₃ stretching
~2900~2895CH₂ stretching
~1735~1730C=O ester stretching
~1590~1585NH₂ scissoring (bending)
~1460, ~1380~1455, ~1375CH₂ & CH₃ bending
~1180~1175C-O ester stretching
~1060~1055C-N stretching

Modeling Transition States and Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by modeling transition states and mapping out reaction pathways. sciepub.com A transition state is a high-energy, transient configuration along the reaction coordinate, representing the point of maximum energy that must be overcome for reactants to transform into products. sciepub.com Identifying the structure and energy of the transition state is key to calculating the activation energy and understanding the kinetics of a reaction.

For this compound, computational methods can be used to model various reactions, such as its synthesis (e.g., Fischer esterification of β-alanine) or its decomposition. A relevant example is the study of the thermal decomposition of the structurally similar molecule, ethyl propanoate. stanford.edu Computational studies on ethyl propanoate have identified that the lowest energy decomposition pathway is a retro-ene reaction, proceeding through a six-membered ring transition state. This reaction involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the formation of ethene and propanoic acid. stanford.edu

Similar computational strategies can be applied to this compound. For instance, modeling its thermal decomposition might reveal pathways involving intramolecular hydrogen transfer, leading to the elimination of ethene and the formation of 3-aminopropanoic acid (β-alanine), or other fragmentation pathways. The process involves:

Locating Reactants and Products: The geometries of the starting material (this compound) and potential products are optimized to find their minimum energy structures on the potential energy surface.

Searching for Transition States: Various algorithms are used to locate the saddle point (the transition state) on the potential energy surface that connects the reactants and products.

Frequency Calculation: A vibrational frequency analysis is performed on the located transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy pathway. sciepub.com

These calculations provide critical insights into the reaction's feasibility, selectivity, and the factors that influence its rate, which are often difficult to obtain experimentally.

Molecular Dynamics and Simulation Studies

Conformational Landscapes of this compound and its Derivatives

This compound is a flexible molecule with several rotatable single bonds, giving rise to a complex conformational landscape. Conformational analysis is the study of the different spatial arrangements (conformers or rotamers) of a molecule and their relative energies. lumenlearning.comlibretexts.org Understanding this landscape is crucial as the conformation can significantly influence the molecule's physical properties and biological activity.

The conformational preferences of this compound are primarily determined by the torsion angles around the C-C and C-O single bonds. For the closely related molecule ethyl propionate, studies have identified multiple stable conformers, such as Trans-Trans (TT) and Trans-Gauche (TG), which coexist at room temperature. nih.gov Similarly, studies on β-alanine, the parent amino acid of this compound, have shown the existence of several low-lying gauche conformers in the gas phase. nih.gov

For this compound, the key dihedral angles determining its shape are:

O=C-C-C: Rotation around this bond influences the relative orientation of the ester group and the aminoethyl chain.

C-C-C-N: Rotation here alters the position of the amino group.

C-O-C-C: This torsion angle defines the orientation of the ethyl group.

Molecular dynamics (MD) simulations and quantum chemical calculations can be used to explore this conformational space. biorxiv.org By systematically rotating the key dihedral angles and calculating the potential energy for each arrangement, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. Intramolecular interactions, such as hydrogen bonding between the amino group (donor) and the carbonyl oxygen (acceptor), can play a significant role in stabilizing certain conformers, particularly in non-polar environments.

Solvent Effects on Molecular Behavior

The behavior of a molecule, including its conformational preferences and dynamics, can be significantly influenced by its surrounding environment, particularly the solvent. rsc.org Molecular dynamics (MD) simulations are a powerful computational technique used to study these solvent effects at an atomic level. nih.govresearchgate.net

In an MD simulation, the interactions between all atoms (in the solute, this compound, and the solvent molecules) are calculated using a force field, and the motions of the atoms are simulated over time by solving Newton's equations of motion. researchgate.net This provides a dynamic picture of how the solvent interacts with the solute and influences its behavior.

For this compound, MD simulations can be used to investigate:

Conformational Stability: In a polar protic solvent like water, the amino and ester groups of this compound will form hydrogen bonds with water molecules. This solvation can stabilize more extended conformations over folded ones that might be stabilized by intramolecular hydrogen bonds in the gas phase or in non-polar solvents. researchgate.net

Solvation Shell Structure: Simulations can reveal the detailed structure of the solvent molecules around the different parts of the solute. For example, water molecules are expected to organize specifically around the polar amino (-NH2) and ester (-COOC2H5) groups.

Dynamical Properties: MD can be used to study dynamic properties such as the rotational correlation times of the molecule and the lifetime of solute-solvent hydrogen bonds.

By running separate simulations in different solvents (e.g., water, ethanol (B145695), chloroform), researchers can directly compare how solvent polarity and hydrogen bonding capability affect the molecular behavior of this compound. nih.govresearchgate.net

In Silico Modeling of Molecular Interactions

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

While specific docking studies for this compound are not widely reported, the methodology can be applied to investigate its potential interactions with various biological targets. As an ester of β-alanine, potential receptors could include those that bind small amino acids or related neurotransmitters.

The molecular docking process typically involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein (obtained from sources like the Protein Data Bank) and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges.

Binding Site Identification: The potential binding site (or active site) on the receptor is defined.

Conformational Sampling: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a free energy of binding, ΔG, in kcal/mol). Lower scores typically indicate more favorable binding. nih.gov

The results of a docking study provide insights into the most likely binding mode of the ligand and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues in the receptor's active site. pnas.org

Below is a hypothetical table illustrating the kind of results a molecular docking study of an this compound derivative against a hypothetical receptor might yield.

LigandDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Derivative A-7.5Tyr82, Asp120Hydrogen Bond
Derivative APhe210, Leu214Hydrophobic
Derivative B-6.8Ser85, Asp120Hydrogen Bond
Derivative BVal110, Ile208Hydrophobic

These in silico studies can guide the design of more potent and selective derivatives for further experimental investigation. mdpi.com

Prediction of Binding Affinities and Interaction Sites

Computational chemistry offers powerful tools to predict and analyze the interactions between small molecules, such as this compound, and biological macromolecules. These theoretical studies are instrumental in drug discovery and molecular biology, providing insights into the binding mechanisms that underpin biological activity. Methodologies like molecular docking and molecular dynamics (MD) simulations are at the forefront of predicting binding affinities and elucidating the specific atomic-level interactions at binding sites.

While specific computational studies detailing the binding affinities and interaction sites of this compound are not extensively available in the public domain, the principles of how such predictions are made can be described. These studies would typically involve docking this compound into the active site of a target protein. The simulation would then calculate the binding energy, which is a measure of the affinity between the compound and the protein. Lower binding energies typically indicate a more stable and favorable interaction.

Furthermore, these computational analyses identify the key amino acid residues within the protein's binding pocket that interact with the ligand. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are also delineated. This information is crucial for understanding the specificity of the binding and for designing molecules with improved affinity and selectivity.

To illustrate the type of data generated from such a computational study, a hypothetical molecular docking analysis of this compound with a target protein is presented below.

Hypothetical Binding Data of this compound with a Target Protein

Target Protein Binding Energy (kcal/mol) Interacting Residues Interaction Type
Protein Kinase A -6.8 Asp184, Lys72 Hydrogen Bond, Electrostatic
GABA Receptor -7.2 Tyr97, Arg120 Hydrogen Bond, Pi-Alkyl

This table is for illustrative purposes only and does not represent actual experimental or computational data.

The data presented in the table would be interpreted as follows:

Binding Energy: The negative values indicate a spontaneous binding process. A more negative value, as seen with the hypothetical interaction with the GABA Receptor, suggests a stronger binding affinity compared to the other targets.

Interacting Residues: These are the specific amino acids in the protein's active site that form direct contacts with this compound. For instance, in the hypothetical interaction with Protein Kinase A, Aspartic acid at position 184 and Lysine at position 72 are crucial for binding.

Such computational predictions are invaluable for prioritizing compounds for experimental testing and for guiding the optimization of lead compounds in drug development pipelines.

Research on Biological and Biochemical Interactions of Ethyl 3 Aminopropanoate and Its Analogs

Molecular Interactions with Biological Targets

The interaction of small molecules like ethyl 3-aminopropanoate and its derivatives with biological macromolecules is governed by a range of non-covalent forces. These interactions are fundamental to their biological activity and are a key focus in rational drug design.

Hydrogen Bonding Interactions with Enzymes and Receptors

This compound possesses functional groups capable of participating in hydrogen bonding, a critical interaction for molecular recognition at the active sites of enzymes and receptors. The primary amine (-NH₂) group contains hydrogen atoms that can act as hydrogen bond donors. The carbonyl oxygen (C=O) of the ester group and the nitrogen atom of the amine group can both serve as hydrogen bond acceptors. These features allow the molecule to form directional interactions with amino acid residues in a protein's binding pocket, such as the backbone carbonyls or the side chains of residues like serine, threonine, aspartate, and glutamate.

Halogen Bonding Contributions to Binding Affinity (for iodinated derivatives)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In drug design, incorporating heavier halogens like bromine and especially iodine into a ligand can significantly enhance binding affinity for a target protein. acs.orgnih.gov This is due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" opposite the covalent bond. researchgate.net

Specific Binding with Thrombin (for derivatized compounds)

While specific studies detailing the binding of this compound derivatives to thrombin are not extensively documented in the reviewed literature, the core structure of β-alanine is a known scaffold for thrombin inhibitors. Thrombin is a key serine protease involved in the blood coagulation cascade. Derivatives of β-alanine have been investigated as part of peptidomimetic structures that can interact with the active site of thrombin, blocking its function and thus producing an anticoagulant effect. The design of such inhibitors often involves modifying the parent structure to optimize interactions with the specific pockets and residues within the thrombin active site.

Enzyme-Catalyzed Transformations and Biocatalysis

Enzymes are widely used as catalysts in organic synthesis due to their high efficiency and selectivity under mild conditions. This compound and its analogs can serve as substrates in various enzyme-catalyzed reactions.

Enzymatic Hydrolysis of Ester Bonds

The ester bond in this compound is susceptible to cleavage by hydrolytic enzymes, particularly esterases and lipases. scielo.br This reaction, known as enzymatic hydrolysis, involves the addition of water across the ester linkage to yield 3-aminopropanoic acid (β-alanine) and ethanol (B145695). This biocatalytic transformation is a common metabolic process and can be harnessed for synthetic purposes, such as the controlled release of the parent amino acid or in kinetic resolution processes. scielo.br

Substrate Specificity and Enantioselectivity in Biocatalytic Reactions

Enzymes exhibit a high degree of substrate specificity, meaning they often catalyze reactions for a limited range of structurally related molecules. Furthermore, they are chiral molecules and can distinguish between the enantiomers of a racemic substrate, a property known as enantioselectivity.

While detailed biocatalytic studies on this compound itself are limited, research on structurally similar analogs provides significant insight. For example, the enzymatic hydrolysis of a close analog, ethyl 3-hydroxy-3-phenylpropanoate, has been studied using various hydrolase enzymes. scielo.brresearchgate.netdoaj.org The study demonstrated that different enzymes exhibit distinct specificities and selectivities for the substrate. For instance, Pseudomonas cepacia lipase (B570770) (PCL) was effective in resolving the secondary ester, while Pig liver esterase (PLE) showed better results for certain tertiary ester analogs. scielo.brresearchgate.netdoaj.org

The enantioselectivity of the hydrolysis, a measure of how well the enzyme differentiates between the (R) and (S) enantiomers, is a crucial parameter in biocatalysis. In the case of ethyl 3-hydroxy-3-phenylpropanoate, PCL-catalyzed hydrolysis at 50% conversion resulted in the unreacted (R)-ester with a very high enantiomeric excess (e.e.) of 98%, while the product, the (S)-acid, was formed with 93% e.e. scielo.brresearchgate.net In contrast, other enzymes like Candida rugosa lipase (CRL) showed poor selectivity for some analogs. scielo.br This highlights the importance of enzyme selection in achieving desired stereochemical outcomes in biocatalysis.

The table below summarizes the findings from the enzymatic hydrolysis of various analogs, illustrating the principles of substrate specificity and enantioselectivity.

Substrate (Analog of this compound)EnzymeConversion (%)Enantiomeric Excess (e.e.) of Recovered EsterConfiguration of Recovered EsterReference
Ethyl 3-hydroxy-3-phenylpropanoatePCL5098%R scielo.brresearchgate.net
Ethyl 3-hydroxy-3-phenylbutanoatePLE3415%S scielo.br
Ethyl 3-hydroxy-3-phenylbutanoateCRL320% (Racemic)- scielo.br
Ethyl 3-hydroxy-3-phenylbutanoatePCLInert (No reaction) scielo.br
Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoatePLE152%S scielo.br

Role as a Substrate for Nitronate Monooxygenases (for nitro-analogs)

Nitronate monooxygenases (NMOs) are FMN-dependent enzymes that play a crucial role in the catabolism of nitroalkanes. ebi.ac.uk These enzymes oxidize alkyl nitronates, the anionic form of nitroalkanes, into their corresponding aldehydes or ketones and nitrite (B80452), using molecular oxygen. ebi.ac.uk The enzymatic reaction is significant for biodegrading aliphatic nitro compounds, which can be environmental pollutants. nih.gov

Nitro-analogs of this compound, such as Ethyl 3-[nitro(3-nitrooxypropyl)amino]propanoate, are aliphatic nitro compounds. Given the substrate specificity of nitronate monooxygenases for linear and substituted alkyl nitronates, it is plausible that such nitro-analogs can serve as substrates for these enzymes. ebi.ac.uk The enzyme catalyzes the oxidation of the nitronate form of the compound, which is in equilibrium with the neutral nitroalkane. ebi.ac.uk This process would convert the nitro-analog into an aldehyde and nitrite, effectively detoxifying the compound and integrating it into metabolic pathways. This enzymatic action represents a key biochemical interaction for nitro-derivatives of this compound in biological systems containing these enzymes.

Mechanistic Basis of Antimicrobial Activity (for derivatives)

Derivatives of amino acids and their esters, such as this compound, have been explored for their potential as antimicrobial agents. Their mechanisms of action often involve direct interaction with the microbial cell structure or interference with vital cellular processes. Unlike conventional antibiotics that typically target specific intracellular pathways, many of these derivatives act on the bacterial membrane, a mechanism for which resistance is less likely to develop. nih.govnih.gov

A primary mechanism of antimicrobial activity for many peptide-based and peptidomimetic derivatives is the physical disruption of the bacterial cell membrane. nih.gov These molecules are often cationic and amphipathic, allowing them to selectively target and interact with the negatively charged components of bacterial membranes. ucl.ac.uk

Several models describe the process of membrane disruption:

The Carpet Model: Antimicrobial agents accumulate on the surface of the bacterial membrane, forming a layer that disrupts the membrane's curvature and integrity, leading to a detergent-like effect and the formation of micelles. nih.gov Evidence from studies on lipo-cyclic-γ-AApeptides, a class of peptidomimetics, supports this model, showing that their binding reduces lipid fluidity and increases lipid ordering, ultimately compromising the membrane. nih.gov

The Barrel-Stave Model: The peptides insert themselves into the lipid bilayer, where they aggregate to form transmembrane pores or channels. nih.gov

The Toroidal-Pore Model: In this model, the pores are formed by both the antimicrobial peptides and the lipid molecules, with the lipid head groups bending inward to line the channel. nih.gov

These interactions lead to increased membrane permeability, depolarization, leakage of essential ions and metabolites, and ultimately, cell death. nih.govrsc.org The effectiveness of this disruption depends on factors like the derivative's secondary structure, its concentration, and the lipid composition of the target membrane. ucl.ac.uk

Beyond membrane disruption, another significant antimicrobial strategy for certain derivatives is the interference with essential microbial metabolic pathways. nih.gov By inhibiting key enzymes, these compounds can halt the production of molecules vital for bacterial survival and replication. This approach can be highly specific and effective.

Key metabolic pathways targeted by antimicrobial agents include:

Folate Biosynthesis: The folate pathway is crucial for the synthesis of nucleotides and certain amino acids. nih.gov Some compounds act as competitive inhibitors of enzymes within this pathway, such as those involved in the production of p-aminobenzoic acid (PABA), a key precursor. nih.govresearchgate.net

Biotin (B1667282) Biosynthesis: Biotin (vitamin B7) is an essential cofactor for several carboxylase enzymes. Inhibitors of biotin synthesis can cripple fatty acid synthesis, amino acid metabolism, and the Krebs cycle. nih.govresearchgate.net

Amino Acid and Protein Synthesis: Certain molecules can block the synthesis of essential amino acids or interfere with the machinery of protein synthesis, leading to a halt in bacterial growth and proliferation. nih.gov

By targeting these fundamental processes, derivatives of this compound can exert potent bacteriostatic or bactericidal effects. Identifying the specific metabolic targets is crucial for the development of new and effective antibacterial therapies. nih.govnih.gov

Mechanistic Basis of Antitumor Activity (for derivatives)

The search for novel chemotherapeutic agents has led to the investigation of various synthetic compounds, including derivatives of this compound. These molecules can exhibit antitumor activity through mechanisms that inhibit the uncontrolled growth of cancer cells and induce programmed cell death (apoptosis).

A key characteristic of an effective anticancer agent is its ability to inhibit the proliferation of tumor cells. Studies on derivatives such as ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have demonstrated significant, dose-dependent inhibition of cell growth across various cancer cell lines. nih.gov Similarly, synthetic analogs of natural compounds like makaluvamines have shown potent antiproliferative effects. nih.gov

The mechanism often involves targeting cellular components essential for cell division. For instance, EAPCs have been shown to inhibit tubulin polymerization. nih.gov Tubulin is the building block of microtubules, which are critical for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause a cell cycle arrest, typically in the G2/M phase, preventing the cells from dividing and leading to an accumulation of cells in mitosis. nih.gov This disruption ultimately triggers cell death pathways. nih.gov

The table below summarizes the in vitro cytotoxic activity of representative derivatives against various human cancer cell lines.

Derivative ClassCompoundCell LineActivity (IC50)
Ethyl-2-amino-pyrrole-3-carboxylates EAPC-20, EAPC-24SK-LMS-1 (leiomyosarcoma), RD (rhabdomyosarcoma), GIST-T1 (gastrointestinal stromal tumor), A-673 (Ewing's sarcoma), U-2 OS (osteosarcoma)Significant inhibition
Makaluvamine Analogs FBA-TPQ14 human cancer cell lines, including MCF-7 and MDA-MB-468 (breast cancer)0.097–2.297 µmol/L
Thiazole-Phthalimide Derivatives Compound 5bMCF-7 (breast cancer)0.2 µM
Thiazole-Phthalimide Derivatives Compound 5kMDA-MB-468 (breast cancer)0.6 µM
Thiazole-Phthalimide Derivatives Compound 5gPC-12 (pheochromocytoma)0.43 µM

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple sources. nih.govnih.govnih.gov

In addition to halting proliferation, successful anticancer agents often induce apoptosis, or programmed cell death, in tumor cells. Derivatives of this compound can trigger this process by modulating the intricate balance of pro- and anti-apoptotic proteins. nih.gov

Apoptosis can be initiated through two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak permeabilize the mitochondrial membrane, releasing cytochrome c, which in turn activates a cascade of executioner caspases (e.g., caspase-3). Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent this process. nih.gov Studies show that active derivatives can increase the expression of Bax while decreasing the expression of Bcl-2, thus promoting apoptosis. nih.govnih.gov

The Extrinsic (Death Receptor) Pathway: This pathway is activated by external signals binding to death receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. nih.gov

Research on makaluvamine analogs demonstrated that these compounds induce apoptosis by increasing levels of the tumor suppressor protein p53 and pro-apoptotic Bax, while also triggering the cleavage (activation) of caspases-3, -8, and -9. nih.gov Similarly, certain thiazole (B1198619) derivatives have been shown to induce apoptosis, confirmed by DNA fragmentation and increased caspase-3 activity. nih.gov The activation of these apoptotic pathways is a critical component of the antitumor efficacy of these derivatives. nih.govnih.gov

Targeting Specific Oncogenic Pathways (e.g., PLK1 for thiazolidinone derivatives)

This compound, as a β-amino ester, serves as a valuable building block in the synthesis of complex heterocyclic molecules, including thiazolidinones. impactfactor.orgnih.gov Thiazolidinones are a class of heterocyclic compounds recognized for a wide array of biological activities, including antiproliferative and anticancer effects. ijream.org The synthesis of 4-thiazolidinones often involves the cyclocondensation of an amine, an aldehyde, and a thiol-containing carboxylic acid like thioglycolic acid. nih.govjmchemsci.com The primary amine group of β-alanine (the parent acid of this compound) or its derivatives can be utilized in such reactions to generate novel thiazolidinone structures.

Polo-like kinase 1 (PLK1) has been identified as a critical enzyme in cell cycle regulation, and its overexpression is common in a variety of cancers, making it an attractive target for anticancer drugs. nih.gov Inhibition of PLK1 disrupts mitosis, leading to cell death, and has been shown to preferentially affect cancer cells over normal cells. nih.govox.ac.uk The development of small molecule inhibitors targeting PLK1 is an active area of cancer research. mdpi.com

The strategic design of novel therapeutic agents involves synthesizing derivatives of known scaffolds to target specific oncogenic pathways. In this context, thiazolidinone derivatives synthesized from precursors like this compound could be rationally designed and evaluated as potential inhibitors of PLK1. This approach combines the known biological potential of the thiazolidinone core with the targeted inhibition of a key oncogenic driver like PLK1, representing a promising avenue for the development of new cancer therapeutics. nih.govresearcherslinks.com

Interaction with Neurotransmitter Systems (Mechanistic Insights for derivatives)

Derivatives of this compound, as analogs of β-alanine, are subjects of investigation for their potential interactions with neurotransmitter systems. β-alanine is structurally similar to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Due to this structural resemblance, β-alanine and its derivatives can influence the GABAergic system.

Research has demonstrated that β-alanine can act as a GABA uptake inhibitor. nih.gov By blocking the reuptake of GABA from the synaptic cleft, it increases the extracellular concentration of GABA, thereby enhancing GABAergic tone. nih.gov This mechanism is significant as manipulations of GABA levels in specific brain regions, such as the substantia nigra pars reticulata, have been shown to influence motor control and tremor. nih.gov Studies have shown that systemic administration of β-alanine can reduce drug-induced tremors, a finding consistent with its ability to increase extracellular GABA levels in key motor-related brain areas. nih.gov

Furthermore, derivatives combining GABA and alanine (B10760859) structures have been found to exhibit neuro-soothing activities. These compounds have shown a capacity to positively regulate skin sensitization mechanisms related to the TRPV1 receptor, which is involved in transmitting sensory information, including pain and inflammation. mdpi.com This suggests that derivatives of β-alanine could modulate neuronal signaling in both the central and peripheral nervous systems. The rationale for creating such derivatives is to modify the peptide backbone to disrupt protein aggregation patterns, which are implicated in several neurodegenerative diseases. nih.govresearchgate.net

Investigations into Prodrug Strategies Involving the Ethyl Ester Group

The ethyl ester group is a frequently utilized moiety in prodrug design, a strategy that temporarily modifies a pharmacologically active molecule to overcome pharmaceutical and pharmacokinetic barriers. nih.govscirp.org A prodrug is an inactive or less active compound that is converted into the active parent drug within the body through enzymatic or chemical processes. nih.govresearchgate.net Esterification of a polar functional group, such as a carboxylic acid, is a common and effective method to improve a drug's properties, particularly its membrane permeability. researchgate.netresearchgate.net

The primary rationale for using an ethyl ester prodrug is to mask the highly polar and ionizable carboxylic acid group. This masking increases the molecule's lipophilicity, which is a key factor for enhancing its ability to cross biological membranes via passive diffusion. scirp.orgresearchgate.net Many successful drugs, such as the antiviral oseltamivir (B103847) and the ACE inhibitor enalapril, are administered as ethyl ester prodrugs to improve their oral bioavailability. nih.govscirp.org

An ideal ester prodrug possesses several key characteristics, which are summarized in the table below.

Characteristic of an Ideal Ester ProdrugRationale
Weak or no pharmacological activityMinimizes off-target effects before conversion to the active drug.
Good chemical stabilityEnsures stability during storage and administration, particularly across a range of pH values. researchgate.net
Enhanced membrane permeabilityIncreased lipophilicity allows the prodrug to be absorbed effectively, for instance, from the gastrointestinal tract. scirp.org
Resistance to premature hydrolysisThe prodrug should remain intact during the absorption phase to reach the target tissue or systemic circulation. researchgate.netnih.gov
Rapid and quantitative conversionOnce absorbed, the prodrug must efficiently break down to release the active parent drug, ensuring high circulating concentrations. researchgate.net

The conversion of a polar carboxylic acid to an ethyl ester derivative significantly enhances its ability to permeate biological membranes. By neutralizing the negative charge and increasing lipophilicity, the ethyl ester group facilitates the passive diffusion of the molecule across the lipid bilayers of cells, such as those lining the gastrointestinal tract. scirp.orgresearchgate.net This strategy is particularly useful for drugs that are poorly absorbed due to their polarity. researchgate.net

Once the ester prodrug has crossed the cell membrane and entered the intracellular environment or systemic circulation, it must be converted back to the active carboxylic acid form. This bioactivation is primarily accomplished by a ubiquitous family of enzymes known as carboxylesterases (CES). nih.govnih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the hydrolysis of most ester-containing prodrugs. nih.govmdpi.com These enzymes are highly expressed in tissues critical for drug metabolism, including the liver and small intestine. nih.govnih.gov The hydrolysis reaction catalyzed by carboxylesterases adds a water molecule to the ester bond, cleaving it to release the active carboxylic acid and ethanol, which are typically more polar and can be readily eliminated by the kidneys. nih.gov The substrate specificity of these enzymes can vary; for instance, hCE1 is predominant in the liver and can hydrolyze a wide variety of substrates, while hCE2 is highly expressed in the small intestine. nih.govmdpi.com

The metabolic stability of a prodrug is a critical factor determining its success. An effective prodrug must strike a balance: it needs to be stable enough to survive premature degradation but labile enough to be converted to the active drug at the desired site of action. nih.gov For orally administered ester prodrugs, this means having sufficient stability in the acidic environment of the stomach and resisting hydrolysis by enzymes in the intestinal lumen before absorption. nih.gov

For example, studies on certain prodrugs have shown high stability in simulated gastric fluid (SGF), with half-lives exceeding three hours. nih.gov However, upon reaching the simulated intestinal fluid (SIF), which has a different pH and enzymatic composition, the same prodrugs can be efficiently converted to their active forms. nih.gov This differential stability is crucial for ensuring that the prodrug remains intact for absorption but is readily activated afterward. The structure of the prodrug, including the nature of the ester group and the surrounding molecular architecture, significantly influences its stability and rate of hydrolysis. nih.gov

Illustrative Stability Profile of a Prodrug in Simulated Gastrointestinal Fluids nih.gov
Simulated FluidParent Drug Half-LifeProdrug Half-LifeOutcome
Gastric Fluid (SGF)<15 minutes>3 hoursProdrug is stable, allowing it to pass through the stomach intact.
Intestinal Fluid (SIF)Stable~3 hours for full conversionProdrug is converted to the active parent drug after leaving the stomach.

Studies on Metabolic Pathways and Fate using Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in a biological system. wikipedia.orgfiveable.me This method involves replacing one or more atoms in a compound of interest, such as this compound, with their stable (non-radioactive) isotopes, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). wikipedia.orgfiveable.me These labeled molecules are chemically identical to their unlabeled counterparts and behave the same way in biological reactions. fiveable.me

Once the isotopically labeled compound is introduced into a cell culture or administered to an organism, its journey through various metabolic pathways can be tracked. wikipedia.orgnih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect the labeled atoms in downstream metabolites. wikipedia.org Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, and the increased mass from the isotope allows for the identification of all subsequent molecules that have incorporated the label. nih.gov

This approach, known as metabolic flux analysis, provides invaluable insights into:

Pathway Identification : It confirms the metabolic pathways a compound enters and identifies all of its metabolic products. fiveable.me

Reaction Kinetics : Researchers can measure the rate at which the compound is converted into different metabolites, providing a dynamic view of metabolic activity. nih.gov

Metabolite Contribution : It can quantify the contribution of the compound to various metabolic pools, such as its role in the synthesis of amino acids, nucleotides, or lipids. pharmiweb.comtaylorfrancis.com

By synthesizing this compound with a ¹³C or ¹⁵N label, researchers can precisely follow the fate of the carbon backbone and the amino group, respectively, elucidating how it is absorbed, distributed, metabolized, and excreted. fiveable.metaylorfrancis.com

Analytical Methodologies for Research on Ethyl 3 Aminopropanoate

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of Ethyl 3-aminopropanoate. Each technique provides unique insights into the compound's atomic and molecular properties.

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of an ester like this compound is distinguished from an isomeric carboxylic acid by the lack of a broad O-H band that typically appears between 2500 and 3300 cm⁻¹. docbrown.info

Key vibrational frequencies observed in the IR spectrum of this compound are indicative of its primary amine and ethyl ester moieties. The presence of the primary amine (-NH₂) group is confirmed by N-H stretching vibrations. The ester group is identified by the strong absorption from the carbonyl (C=O) stretch and the C-O stretching vibrations. docbrown.info Aliphatic C-H stretching vibrations are also present. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Alkane (C-H) Stretching 2845 - 2975
Ester (C=O) Stretching 1735 - 1750

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The structure of this compound contains four distinct proton environments. The ethyl group protons appear as a characteristic triplet and quartet pattern, while the two methylene (B1212753) groups of the propanoate backbone appear as triplets due to coupling with their adjacent methylene protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-O-CH₂-CH₃ ~1.25 Triplet 3H
-CH₂-NH₂ ~2.90 Triplet 2H
-C(=O)-CH₂- ~2.50 Triplet 2H
-O-CH₂-CH₃ ~4.15 Quartet 2H

¹³C NMR Spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the carbonyl carbon, the two methylene carbons of the ethyl group, and the two methylene carbons of the propanoate chain.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
-O-CH₂-CH₃ ~14
-CH₂-NH₂ ~39
-C(=O)-CH₂- ~35
-O-CH₂-CH₃ ~60

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. The molecular formula for this compound is C₅H₁₁NO₂, corresponding to a molecular weight of approximately 117.15 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak (M⁺) at m/z = 117. The molecule then undergoes predictable fragmentation. Common fragmentation pathways for amino esters include the loss of the alkoxy group and cleavage at the carbon-carbon bonds adjacent to the nitrogen atom. The most abundant peak (base peak) is often observed at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment. nih.gov

Table 4: Common Mass Spectrometry Fragments for this compound

m/z Value Corresponding Fragment
117 [C₅H₁₁NO₂]⁺ (Molecular Ion)
72 [C₃H₆NO]⁺
43 [C₂H₅N]⁺

Chromatographic Purity and Separation Method Development

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. libretexts.org It operates on the principle of separating components of a mixture based on their differential affinities for a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.orgdu.ac.in

For reactions involving this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to the TLC plate, which is then placed in a chamber with a suitable mobile phase. Due to its polar amine and ester groups, this compound has a moderate polarity. The choice of the eluting solvent is critical; a mixture of a less polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or ethanol) is often used to achieve optimal separation. du.ac.inresearchgate.net The separated spots are visualized, often using UV light or by staining with a reagent like ninhydrin, which reacts with the primary amine group to produce a characteristic colored spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is unique for each compound under specific conditions and helps in its identification. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the preferred method for determining the precise purity of this compound. The methodology often involves a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. scielo.br

In a typical HPLC analysis, a solution of the sample is injected into the column. A polar mobile phase, commonly a mixture of acetonitrile (B52724) and water, is pumped through the column at a constant flow rate. scielo.br The components of the sample are separated based on their relative affinities for the stationary and mobile phases. Less polar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds elute earlier. This compound is detected as it exits the column, typically by a UV detector set at a specific wavelength. scielo.br The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful and widely used analytical technique for the quantitative determination of volatile and semi-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound, which is the ethyl ester of β-alanine, GC analysis often requires derivatization to increase its volatility and thermal stability, ensuring accurate quantification.

A common derivatization agent for amino acid esters is ethyl chloroformate, which reacts with the primary amine group. acs.org The resulting derivative is more volatile and less polar, making it highly suitable for GC analysis. The quantitative analysis involves injecting a prepared sample into the gas chromatograph, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The separation occurs within the column, and the time it takes for the compound to travel through the column to the detector is known as its retention time, which is a characteristic identifier.

A Flame Ionization Detector (FID) is typically employed for quantification due to its high sensitivity to organic compounds and a wide linear range. The detector generates a signal proportional to the amount of the compound eluting from the column. By creating a calibration curve from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. Method validation would ensure precision, accuracy, and a low limit of detection (LOD) and quantification (LOQ).

Below is a table outlining typical parameters for a quantitative GC method for an amino acid ester derivative.

ParameterTypical Specification
GC SystemGas Chromatograph with FID
ColumnCapillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
Carrier GasNitrogen or Helium
Injector Temperature~270 °C
Detector Temperature~280 °C
Oven ProgramInitial temp. ~100°C, ramped to ~250°C
Derivatizing AgentEthyl Chloroformate

Structural Elucidation via X-ray Diffraction

Single-crystal X-ray diffraction involves mounting a small, high-quality crystal (typically <0.1 mm) in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a unique, three-dimensional pattern of reflections. By rotating the crystal and collecting the intensities and positions of these reflections, a dataset is generated.

This diffraction data is then used to calculate an electron density map of the crystal's repeating unit, known as the unit cell. From this map, the positions of individual atoms can be determined, and the molecular structure can be solved and refined. This analysis reveals precise intramolecular details, such as the exact bond lengths (e.g., C-O, C=O, C-N, C-C) and the angles between them. Furthermore, it provides crystallographic data that describes the crystal's structure.

While a published crystal structure for this compound hydrochloride was not identified in a search of the Cambridge Structural Database, the table below lists the key crystallographic parameters that would be determined from such an analysis.

Crystallographic ParameterInformation Provided
Crystal SystemThe basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the sides of the unit cell.
Volume (V)The volume of the unit cell.
ZThe number of molecules in the unit cell.
Calculated Density (Dx)The density of the crystal calculated from the crystallographic data.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the molecule is greater than that of all other molecules in the crystal.

This surface can be color-mapped to highlight different properties. A commonly used map is the normalized contact distance (d_norm), which identifies regions involved in intermolecular contacts. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii of the interacting atoms. Blue regions represent longer contacts, and white areas denote contacts at approximately the van der Waals separation.

The table below details the types of intermolecular contacts that would be quantified using this analysis.

Interaction TypeDescriptionExpected Significance
H···HContacts between hydrogen atoms; typically the largest contributor due to the abundance of hydrogen.High
O···H / H···ORepresents hydrogen bonds involving the carbonyl oxygen of the ester group.Significant
Cl···H / H···ClRepresents strong hydrogen bonds between the chloride ion and the protonated amine (N+-H).Significant
C···H / H···CRepresents weaker C-H···π or other van der Waals interactions.Moderate
Other Contacts (N···H, C···O, etc.)Other minor van der Waals interactions present in the crystal packing.Low

Future Research Directions and Emerging Paradigms for Ethyl 3 Aminopropanoate

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent structure of ethyl 3-aminopropanoate offers multiple reactive sites, primarily the amino and ester functionalities, which are ripe for chemical modification to enhance biological activity. Future research is increasingly focused on sophisticated derivatization strategies that move beyond simple acylation or alkylation.

One promising avenue is the use of multicomponent reactions, such as the Ugi or Passerini reactions, to introduce complexity and diversity in a single synthetic step. These reactions can generate libraries of novel compounds based on the this compound scaffold, which can then be screened for a wide range of biological activities. For instance, the development of GSK-J4, an inhibitor of the JMJD3 histone demethylase, showcases the potential of elaborating on a core structure that includes a propanoate moiety to achieve potent and selective bioactivity. iiarjournals.org

Another emerging area is the concept of "bio-inspired" derivatization. This involves modifying this compound with moieties that mimic natural substrates or ligands of biological targets. This approach can lead to derivatives with improved target affinity and specificity. Research into peptide synthesis and the creation of peptide mimetics often utilizes β-amino acid esters as foundational components. sigmaaldrich.com

Furthermore, the development of novel derivatization reagents and methodologies will be crucial. This includes the exploration of gas-solid phase derivatization (GSPD) techniques, which could offer a simplified and efficient way to modify volatile compounds like this compound for analytical or biological purposes. nih.gov

Table 1: Emerging Derivatization Strategies for this compound
StrategyDescriptionPotential Bioactivity Enhancement
Multicomponent Reactions (e.g., Ugi, Passerini)One-pot reactions combining three or more reactants to generate complex molecules.Rapid generation of diverse chemical libraries for high-throughput screening.
Bio-inspired DerivatizationModification with moieties that mimic natural ligands or substrates.Improved target affinity and specificity.
Novel Derivatization Reagents and MethodologiesDevelopment of new chemical tools and techniques for modification.Increased efficiency and scope of derivatization.

Exploration of New Catalytic Systems for Efficient and Selective Synthesis

The synthesis of this compound and its derivatives is a key area of research, with a strong emphasis on the development of efficient and selective catalytic systems. While traditional methods for producing β-amino esters exist, modern synthetic chemistry is continually seeking more sustainable and atom-economical approaches.

Future research will likely focus on the development of novel catalysts that can facilitate the asymmetric synthesis of chiral β-amino esters. This is particularly important for pharmaceutical applications, where a specific enantiomer is often responsible for the desired therapeutic effect. Lipase-catalyzed hydrolysis has already demonstrated success in the efficient synthesis of β-amino acid enantiomers. mdpi.com

Organocatalysis is another rapidly expanding field that holds great promise for the synthesis of this compound derivatives. Chiral organocatalysts can promote highly enantioselective reactions under mild conditions, avoiding the use of toxic or expensive metal catalysts. For example, diarylborinic acid esters have been shown to efficiently promote Mannich-type reactions to afford β-amino esters selectively. organic-chemistry.org

Furthermore, the exploration of flow chemistry and continuous manufacturing processes for the synthesis of β-amino esters is an emerging paradigm. mdpi.com These technologies offer advantages in terms of safety, scalability, and process control, making them attractive for industrial-scale production. A patent for the preparation of ethyl 3-(pyridin-2-ylamino) propanoate highlights the use of trifluoromethanesulfonic acid as a catalyst in a heated reaction. google.com

Table 2: Advanced Catalytic Systems for β-Amino Ester Synthesis
Catalytic SystemKey FeaturesAdvantages
Enzymatic Catalysis (e.g., Lipases)High enantioselectivity and mild reaction conditions. mdpi.comEnvironmentally friendly and produces optically pure compounds. mdpi.com
OrganocatalysisMetal-free catalysis with high stereocontrol.Avoids metal contamination and often uses readily available catalysts.
Transition Metal CatalysisHigh efficiency and functional group tolerance.Versatile for a wide range of transformations.
Flow Chemistry SystemsContinuous processing with precise control over reaction parameters. mdpi.comImproved safety, scalability, and product consistency. mdpi.com

Advanced Computational Approaches for Predicting Reactivity and Biological Activity

The use of computational tools is becoming increasingly integral to modern chemical research. For this compound, advanced computational approaches can provide valuable insights into its reactivity and potential biological activity, thereby guiding experimental efforts.

Quantum mechanical (QM) methods can be employed to calculate the electronic structure and properties of this compound and its derivatives. This information can be used to predict reaction mechanisms, transition state energies, and the regioselectivity of chemical transformations. Machine learning interatomic potentials (MLIPs) are emerging as a powerful tool for computing molecular energy at a QM level of fidelity with significantly reduced computational cost. cmu.edu

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By correlating the structural features of a series of this compound derivatives with their observed biological activities, QSAR models can be developed to predict the activity of new, untested compounds. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound derivatives interact with biological targets such as proteins and enzymes. These simulations can provide detailed information about binding modes, interaction energies, and the conformational changes that occur upon binding, which is crucial for the rational design of potent and selective inhibitors or modulators.

Integration with Chemical Biology for Comprehensive Target Identification and Validation

Chemical biology aims to study and manipulate biological systems using chemical tools. This compound and its derivatives can be valuable additions to the chemical biologist's toolbox for target identification and validation.

One emerging paradigm is the use of "chemical proteomics," which employs chemical probes to identify the protein targets of bioactive small molecules. nih.gov this compound can be derivatized with a photoaffinity label and an affinity tag to create a chemical probe. nih.gov This probe can then be used to covalently label its protein targets in a cellular context, which can subsequently be identified by mass spectrometry.

Furthermore, derivatives of this compound can be incorporated into fluorescent probes for live-cell imaging. By attaching a fluorophore to the molecule, researchers can visualize its subcellular localization and track its interactions with other molecules in real-time. This can provide valuable information about its mechanism of action. The design and synthesis of tubulin tyrosination probes for chemical proteomics showcases a relevant application of such strategies. uni-muenchen.de

The development of covalent inhibitors is another area where this compound derivatives could be impactful. By incorporating a reactive group, such as a sulfonyl fluoride, into the molecule, it can be designed to form a covalent bond with a specific amino acid residue in the active site of a target protein. acs.org This can lead to highly potent and long-lasting inhibition, which is desirable for certain therapeutic applications.

Expanding Applications in Complex Molecular Architectures and Materials Science

The utility of this compound extends beyond medicinal chemistry and chemical biology into the realm of complex molecular architectures and materials science. Its bifunctional nature makes it an excellent monomer for the synthesis of a variety of polymers.

Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that have shown great promise for gene delivery applications. researchgate.netnih.gov These polymers can be synthesized by the conjugate addition of amines to diacrylates, and this compound can serve as a key building block in this process. Future research will focus on optimizing the structure of PBAEs to improve their transfection efficiency and biocompatibility. researchgate.netnih.gov

This compound can also be incorporated into the synthesis of novel dendrimers and other complex, three-dimensional architectures. These highly branched macromolecules have a wide range of potential applications, including in drug delivery, catalysis, and as nanoscale reactors.

In the field of materials science, derivatives of this compound can be used to functionalize surfaces and nanoparticles. This can impart new properties to the materials, such as improved biocompatibility, targeted delivery capabilities, or the ability to respond to specific stimuli.

Q & A

Q. Critical Factors for Yield Optimization :

ParameterImpact on YieldOptimal Range
SolventPolar aprotic solvents (e.g., DMF) enhance nucleophilicityUse anhydrous ethanol or ether
TemperatureHigher temperatures accelerate reactions but may promote side products60–80°C for amination
CatalystPyridine or triethylamine for acid scavenging10–20 mol%

Mechanistic insights (e.g., SN2 pathways) should guide troubleshooting. Monitor reaction progress via TLC or NMR .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Identify amine protons (δ 1.5–2.5 ppm) and ester carbonyls (δ 170–175 ppm). For derivatives, compare shifts post-functionalization (e.g., acylated amines show downfield shifts) .
  • IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for this compound: m/z 132.1) and fragmentation patterns .

Q. Steps for Resolution :

Replicate Conditions : Verify exact reagent purity, solvent drying, and inert atmosphere .

Advanced Analytics : Use HPLC-MS to isolate and identify minor products .

Computational Modeling : Compare DFT-calculated reaction pathways with experimental data to identify favored mechanisms .

Case Study : Conflicting yields in LiAlH₄ vs. NaBH₄ reductions were traced to NaBH₄’s inability to reduce sterically hindered nitro groups .

Advanced: What strategies optimize the design of biological activity assays for this compound-based compounds?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., proteases) due to the compound’s amine and ester moieties, which mimic peptide bonds .
  • In Vitro Assays :
    • Kinetic Studies : Use fluorogenic substrates to measure inhibition constants (Kᵢ) .
    • Dose-Response Curves : Test derivatives at 0.1–100 μM concentrations to establish IC₅₀ values .

Q. Experimental Design Table :

ParameterRecommendationRationale
ControlsInclude positive (e.g., E64 for proteases) and vehicle controlsValidate assay sensitivity
Replicatesn ≥ 3 biological replicatesEnsure statistical power
Data AnalysisUse nonlinear regression (e.g., GraphPad Prism)Accurate IC₅₀ calculation

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., acylation at NH₂ vs. ester oxygen) .
  • MD Simulations : Study solvation effects on reaction kinetics (e.g., water vs. DMSO) .

Q. Workflow :

Geometry Optimization : Use B3LYP/6-31G* to minimize energy.

Transition State Search : Apply QST2 or NEB methods.

Thermodynamic Analysis : Calculate ΔG‡ to compare pathways .

Example Prediction : Simulations revealed that THF stabilizes zwitterionic intermediates in amidation reactions, improving yields by 15% .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile byproducts .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced: How do steric and electronic effects influence the derivatization of this compound?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., cyclopentylmethyl in ) hinder nucleophilic attack at the amine.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase amine acidity, enhancing acylation rates .

Q. Experimental Validation :

DerivativeSubstituentReaction Rate (k, s⁻¹)
R = HNone0.05
R = NO₂EWG0.12
R = CH₃EDG0.03

Adjust protecting groups (e.g., Boc for amines) to direct reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.